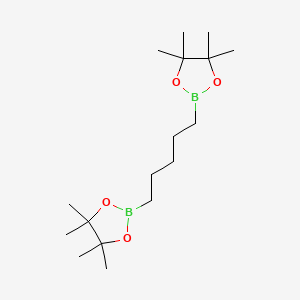
1-Yodo-3-metil-2-nitrobenceno
Descripción general
Descripción
1-Iodo-3-methyl-2-nitrobenzene is a C-nitro compound that is nitrobenzene bearing an iodine substituent at C-3 . It has been used in the synthesis of 5-substituted pyrrolo [3,2-b]pyridine amide and 3′-nitro-4-methylthiobiphenyl .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . An example is the preparation of 1-methyl-3-nitrobenzene from N-(4-methyl-phenyl)ethanamide (aceto-para-toluidide) . Routes to aliphatic nitro compounds include the reaction of an alkyl halide (of good SN2 reactivity) with nitrite ion .Molecular Structure Analysis
1-Iodo-3-methyl-2-nitrobenzene contains a total of 17 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Aplicaciones Científicas De Investigación
Síntesis Orgánica: Bloques de Construcción para Moléculas Complejas
1-Yodo-3-metil-2-nitrobenceno sirve como un intermedio versátil en la síntesis orgánica. Sus grupos yodo y nitro son sitios reactivos que pueden sufrir diversas transformaciones, lo que lo convierte en un valioso material de partida para construir arquitecturas moleculares complejas. Por ejemplo, se puede utilizar en la síntesis de indoles, que son estructuras centrales en muchos productos naturales y farmacéuticos .
Química Medicinal: Desarrollo y Diseño de Fármacos
En química medicinal, this compound se utiliza para la síntesis de candidatos a fármacos. Su incorporación a moléculas puede conducir a compuestos con posibles efectos terapéuticos. El grupo nitro, en particular, se puede reducir a una amina, que es un grupo funcional que se encuentra comúnmente en los fármacos .
Ciencia de Materiales: Materiales Funcionales Avanzados
La estructura única del compuesto permite su uso en la ciencia de materiales, donde puede contribuir al desarrollo de materiales funcionales avanzados. Estos materiales pueden poseer propiedades novedosas como conductividad mejorada o fotorreactividad, que se pueden aplicar en electrónica o como sensores .
Catálisis: Desarrollo de Catalizadores
Los investigadores utilizan this compound en el desarrollo de catalizadores. El compuesto puede ser un sustrato en reacciones catalíticas, lo que ayuda a estudiar y mejorar la eficiencia de los catalizadores. Esto tiene implicaciones para los procesos industriales, donde los catalizadores mejorados pueden conducir a métodos de producción más sostenibles y rentables .
Ciencia Ambiental: Degradación de Contaminantes
En ciencia ambiental, este compuesto se puede utilizar para estudiar la degradación de contaminantes. Su grupo nitro es similar a los que se encuentran en muchos contaminantes, por lo que los investigadores pueden usarlo para modelar y comprender la descomposición de sustancias nocivas en el medio ambiente .
Química Analítica: Desarrollo de Métodos
This compound se puede emplear en química analítica para el desarrollo de métodos. Puede servir como estándar o reactivo en el desarrollo de nuevas técnicas analíticas, que son esenciales para el control de calidad y la garantía en diversas industrias .
Educación Química: Enseñanza y Aprendizaje
Este compuesto también es valioso en la educación química, donde se puede utilizar para demostrar diversas reacciones y principios químicos. Su reactividad proporciona un ejemplo práctico de reacciones de yodación y nitración, que son conceptos fundamentales en los cursos de química orgánica .
Química Agrícola: Síntesis de Agroquímicos
Por último, this compound encuentra aplicación en la síntesis de agroquímicos. El compuesto puede conducir al desarrollo de nuevos pesticidas o herbicidas, contribuyendo a la industria agrícola al proporcionar productos más efectivos y seguros .
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
1-iodo-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQOZRCAFHTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693487 | |
| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52414-99-0 | |
| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52414-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)





![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)


![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)